molecular formula C9H8BrFO2 B12860005 3-(Bromomethyl)-4-fluorophenylacetic acid

3-(Bromomethyl)-4-fluorophenylacetic acid

Cat. No.: B12860005
M. Wt: 247.06 g/mol
InChI Key: MELJFVYJCDTAJK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorophenylacetic acid is an organic compound that features a bromomethyl group and a fluorine atom attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-fluorophenylacetic acid typically involves the bromination of 4-fluorophenylacetic acid. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination at the benzylic position .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-fluorophenylacetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

3-(Bromomethyl)-4-fluorophenylacetic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of halogenated phenylacetic acids on biological systems.

    Industrial Applications: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-fluorophenylacetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atom can influence the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyl-3-nitrobenzoic acid: Similar in structure but with a nitro group instead of a fluorine atom.

    3-Bromo-2-(bromomethyl)propionic acid: Contains an additional bromine atom on the propionic acid chain.

Uniqueness

3-(Bromomethyl)-4-fluorophenylacetic acid is unique due to the presence of both a bromomethyl group and a fluorine atom on the phenylacetic acid core.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

2-[3-(bromomethyl)-4-fluorophenyl]acetic acid

InChI

InChI=1S/C9H8BrFO2/c10-5-7-3-6(4-9(12)13)1-2-8(7)11/h1-3H,4-5H2,(H,12,13)

InChI Key

MELJFVYJCDTAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)CBr)F

Origin of Product

United States

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